molecular formula C20H23BrN2O3 B3865048 N'-(2-bromo-5-methoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide

N'-(2-bromo-5-methoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide

Cat. No. B3865048
M. Wt: 419.3 g/mol
InChI Key: MHGGHPDLVMXIRM-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-bromo-5-methoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide, commonly known as BMH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BMH is a hydrazide derivative that has been synthesized through a multi-step process involving various reagents and solvents.

Mechanism of Action

The mechanism of action of BMH is not fully understood. However, studies have shown that BMH can induce apoptosis in cancer cells by activating the caspase pathway. BMH has also been shown to inhibit NF-κB signaling, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
BMH has been shown to have various biochemical and physiological effects. In vitro studies have shown that BMH can inhibit the growth of cancer cells and induce apoptosis. BMH has also been shown to have anti-inflammatory properties and can reduce inflammation in vivo. Furthermore, BMH has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

Advantages and Limitations for Lab Experiments

BMH has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. Furthermore, BMH has been shown to have low toxicity in vivo. However, there are also limitations to the use of BMH in lab experiments. For example, the mechanism of action of BMH is not fully understood, which limits its potential applications. Furthermore, BMH has not been extensively tested in vivo, which limits its potential use in clinical settings.

Future Directions

There are several future directions for research on BMH. One area of research is to further investigate the mechanism of action of BMH, particularly in relation to its anti-cancer and anti-inflammatory properties. Another area of research is to investigate the potential use of BMH as a fluorescent probe for detecting metal ions in biological systems. Additionally, further in vivo studies are needed to determine the toxicity and potential clinical applications of BMH. Finally, there is potential for the development of new derivatives of BMH with improved properties for use in scientific research.

Scientific Research Applications

BMH has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BMH has anti-cancer properties and can inhibit the growth of cancer cells in vitro. BMH has also been shown to have anti-inflammatory properties and can reduce inflammation in vivo. Furthermore, BMH has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-13(2)15-6-5-14(3)19(10-15)26-12-20(24)23-22-11-16-9-17(25-4)7-8-18(16)21/h5-11,13H,12H2,1-4H3,(H,23,24)/b22-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGGHPDLVMXIRM-SSDVNMTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-bromo-5-methoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide
Reactant of Route 2
N'-(2-bromo-5-methoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(2-bromo-5-methoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(2-bromo-5-methoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(2-bromo-5-methoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(2-bromo-5-methoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.